molecular formula C16H21N5O3 B12348507 3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester

3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester

Cat. No.: B12348507
M. Wt: 331.37 g/mol
InChI Key: AXZWOACHSQCIOG-KAMYIIQDSA-N
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Description

3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester is a heterocyclic organic compound with the molecular formula C16H21N5O3 and a molecular weight of 331.37 . This compound is known for its unique structure, which includes a tetrazole ring, a methoxybenzyl group, and an acrylic acid ester moiety. It is primarily used in experimental and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is formed through a [2+3] cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the tetrazole intermediate.

    Formation of the Acrylic Acid Ester: The final step involves the esterification of the acrylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the acrylic acid ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl halide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the tetrazole ring can mimic the structure of certain biological molecules, allowing it to inhibit or activate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester is unique due to its combination of a tetrazole ring, a methoxybenzyl group, and an acrylic acid ester moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

ethyl (Z)-3-(dimethylamino)-2-[2-[(4-methoxyphenyl)methyl]tetrazol-5-yl]prop-2-enoate

InChI

InChI=1S/C16H21N5O3/c1-5-24-16(22)14(11-20(2)3)15-17-19-21(18-15)10-12-6-8-13(23-4)9-7-12/h6-9,11H,5,10H2,1-4H3/b14-11-

InChI Key

AXZWOACHSQCIOG-KAMYIIQDSA-N

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C1=NN(N=N1)CC2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C(=CN(C)C)C1=NN(N=N1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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